

An In-depth Technical Guide to ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

ALPHA-BROMO-4-

Compound Name: (DIETHYLAMINO)ACETOPHENO

NE

Cat. No.: B1273716

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bromo-4-(diethylamino)acetophenone is a substituted acetophenone derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a reactive bromine atom at the alpha position to the carbonyl group and a diethylamino substituent on the phenyl ring, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the available scientific literature on **alpha-bromo-4-(diethylamino)acetophenone**, focusing on its chemical properties, synthesis, and potential for further research.

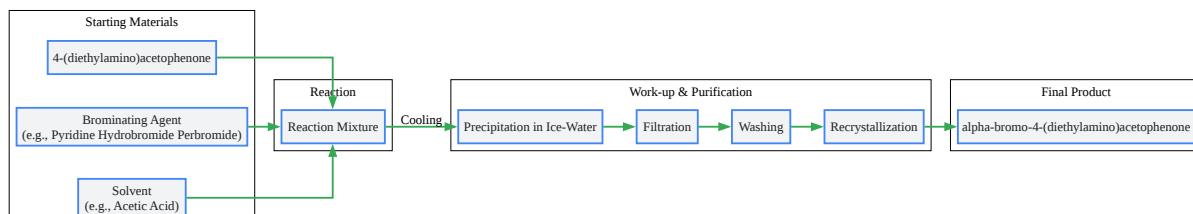
Chemical and Physical Properties

Alpha-bromo-4-(diethylamino)acetophenone, also known as 2-bromo-1-[4-(diethylamino)phenyl]ethanone, is a yellow to green solid.^[1] Key quantitative data for this compound are summarized in the table below for easy reference. The compound is insoluble in water.^{[1][2]}

Property	Value	Reference
CAS Number	207986-25-2	[2]
Molecular Formula	C12H16BrNO	[2]
Molecular Weight	270.17 g/mol	[2]
Melting Point	50°C to 52°C	[2]
Appearance	Yellow to green crystals, powder, or fused solid	[1]
Solubility	Insoluble in water	[1] [2]

Synthesis and Experimental Protocols

The synthesis of alpha-bromoacetophenone derivatives is a well-established process in organic chemistry, typically involving the α -bromination of the corresponding acetophenone.[\[3\]](#) While a specific, detailed experimental protocol for the synthesis of **alpha-bromo-4-(diethylamino)acetophenone** is not extensively detailed in the readily available literature, a general and widely used method involves the direct bromination of 4-(diethylamino)acetophenone.


General Experimental Protocol for α -Bromination of Acetophenones:

A common method for the synthesis of α -bromoacetophenones involves the reaction of the parent acetophenone with a brominating agent in a suitable solvent.[\[3\]](#) Pyridine hydrobromide perbromide in acetic acid is an effective brominating agent for this transformation.[\[3\]](#)

- Materials: 4-(diethylamino)acetophenone, Pyridine hydrobromide perbromide, Glacial acetic acid.
- Procedure:
 - Dissolve 4-(diethylamino)acetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
 - Add a stoichiometric amount of pyridine hydrobromide perbromide to the solution.

- Stir the reaction mixture at an elevated temperature (e.g., 90°C) for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography.[3]
- After completion of the reaction, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
- Collect the solid product by filtration, wash with water, and then with a cold, dilute solution of sodium thiosulfate to remove any unreacted bromine.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified **alpha-bromo-4-(diethylamino)acetophenone**.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

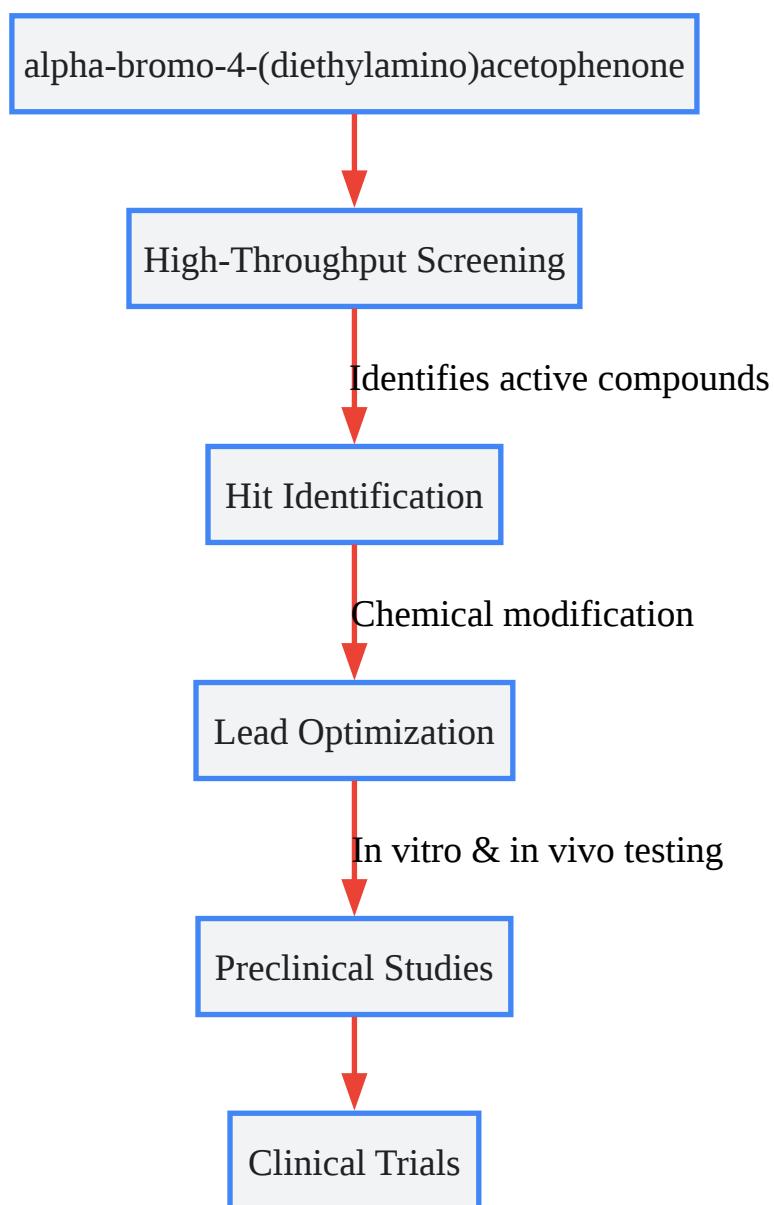
Caption: General workflow for the synthesis of **alpha-bromo-4-(diethylamino)acetophenone**.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data (NMR, IR, Mass Spectrometry) for **alpha-bromo-4-(diethylamino)acetophenone** are not readily available in the public domain

literature. For researchers synthesizing this compound, the following are the expected characteristic signals based on the analysis of similar structures:

- **1H NMR:** The spectrum is expected to show signals corresponding to the ethyl protons of the diethylamino group (a quartet and a triplet), aromatic protons on the phenyl ring, and a singlet for the methylene protons adjacent to the bromine atom and the carbonyl group.
- **13C NMR:** The spectrum should display resonances for the ethyl carbons, the aromatic carbons (with distinct shifts due to the electron-donating diethylamino group and the electron-withdrawing bromoacetyl group), the carbonyl carbon, and the carbon bearing the bromine atom.
- **IR Spectroscopy:** A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected, typically in the range of 1670-1690 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations for the alkyl and aromatic groups, and a C-Br stretching vibration.
- **Mass Spectrometry:** The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (270.17 g/mol for the most common isotopes). Isotopic peaks due to the presence of bromine (79Br and 81Br in approximately a 1:1 ratio) would be a key feature for confirming the presence of a single bromine atom.


Biological Activity and Signaling Pathways

Currently, there is a lack of published research specifically investigating the biological activity and potential signaling pathway involvement of **alpha-bromo-4-(diethylamino)acetophenone**. However, the broader class of acetophenone derivatives has been the subject of numerous pharmacological studies, revealing a wide range of biological activities, including antimicrobial, and anticancer effects.^[4]

For instance, studies on heterocyclic derivatives synthesized from ω -bromo(4-methyl)acetophenone, a structurally related compound, have demonstrated significant antitumor activity against various cancer cell lines.^[4] This suggests that **alpha-bromo-4-(diethylamino)acetophenone** could serve as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Further research is warranted to explore the pharmacological profile of **alpha-bromo-4-(diethylamino)acetophenone** and its derivatives. High-throughput screening and target-based assays could elucidate its potential biological targets and mechanisms of action.

Hypothetical Research Workflow for Biological Activity Screening:

[Click to download full resolution via product page](#)

Caption: A potential workflow for discovering and developing new drugs from this compound.

Conclusion

Alpha-bromo-4-(diethylamino)acetophenone is a chemical intermediate with established utility in organic synthesis, particularly for the preparation of pharmaceutical compounds. While its fundamental chemical and physical properties are documented, a significant opportunity exists for further research into its specific synthesis optimization, detailed spectroscopic characterization, and, most importantly, its potential biological activities. The structural features of this molecule suggest that it could be a valuable precursor for the development of novel therapeutic agents. Future investigations in these underexplored areas are highly encouraged to fully realize the scientific potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE | 207986-25-2 [chemicalbook.com]
- 2. 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone | C10H12BrNO | CID 142225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4'-(diethylamino)acetophenone, 98% | Fisher Scientific [fishersci.ca]
- 4. 2-Bromo-1-[4-(diethylamino)phenyl]ethanone | C12H16BrNO | CID 2795030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273716#alpha-bromo-4-diethylamino-acetophenone-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com